Benzyl(1-fluoro-2-methylbutan-2-yl)amine
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Overview
Description
Benzyl(1-fluoro-2-methylbutan-2-yl)amine is a chemical compound with the molecular formula C12H18FN. It is characterized by the presence of a benzyl group attached to an amine functional group, which is further substituted with a fluorine atom and a methyl group on a butane chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(1-fluoro-2-methylbutan-2-yl)amine typically involves the reaction of benzylamine with 1-fluoro-2-methylbutane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl(1-fluoro-2-methylbutan-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide, potassium cyanide, and various amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Benzyl(1-fluoro-2-methylbutan-2-yl)amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzyl(1-fluoro-2-methylbutan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the benzyl group can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of enzymes or receptors, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A primary amine with a benzyl group, lacking the fluorine and methyl substitutions.
1-Fluoro-2-methylbutane: A fluorinated alkane without the amine and benzyl groups.
N-Benzyl-2-fluoro-2-methylpropan-1-amine: A structurally similar compound with slight variations in the substitution pattern.
Uniqueness
Benzyl(1-fluoro-2-methylbutan-2-yl)amine is unique due to the specific combination of the benzyl group, fluorine atom, and methyl substitution on the butane chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H18FN |
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Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-benzyl-1-fluoro-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-3-12(2,10-13)14-9-11-7-5-4-6-8-11/h4-8,14H,3,9-10H2,1-2H3 |
InChI Key |
LBIWDUYUFMNKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CF)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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